2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14946469
InChI: InChI=1S/C23H20ClN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C23H20ClN3O
Molecular Weight: 389.9 g/mol

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC14946469

Molecular Formula: C23H20ClN3O

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C23H20ClN3O
Molecular Weight 389.9 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C23H20ClN3O/c1-15-7-12-19(16(2)13-15)25-22(28)14-27-21-6-4-3-5-20(21)26-23(27)17-8-10-18(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,28)
Standard InChI Key RAQLKCJUVJDFQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C

Introduction

2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the benzimidazole class of compounds. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound combines a benzimidazole core with a chlorophenyl group and a dimethylphenyl acetamide moiety, which may contribute to its potential biological effects.

Synthesis

The synthesis of 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves several steps, starting from the preparation of the benzimidazole core. This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives. The introduction of the 4-chlorophenyl group and the N-(2,4-dimethylphenyl)acetamide moiety can be accomplished through subsequent substitution and acylation reactions.

Biological Activities

Benzimidazole derivatives are known for their wide range of biological activities. While specific data on 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide may be limited, compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Many benzimidazoles exhibit activity against bacteria and fungi.

  • Anticancer Agents: Some derivatives have been investigated for their ability to inhibit cancer cell growth.

  • Antiviral Agents: There is interest in benzimidazoles as potential antiviral compounds.

Table: Potential Biological Activities of Benzimidazole Derivatives

ActivityDescription
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInhibition of cancer cell proliferation
AntiviralPotential inhibition of viral replication

Research Findings

Research on benzimidazole compounds often focuses on their pharmacological properties and potential therapeutic applications. Studies typically involve in vitro and in vivo models to assess efficacy and safety. For 2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide, detailed research findings may not be widely available, but related compounds have shown promising results in various biological assays.

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